2-Bornanol, 3-(tosylamino)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-11-5-7-12(8-6-11)22(20,21)18-14-13-9-10-17(4,15(14)19)16(13,2)3/h5-8,13-15,18-19H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDDKFUXDVSRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2C3CCC(C2O)(C3(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336468 | |
| Record name | 2-Bornanol, 3-(tosylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146387-13-5 | |
| Record name | 2-Bornanol, 3-(tosylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 2 Bornanol, 3 Tosylamino
Design Considerations for Stereoselective Access to the 2-Bornanol Core
The stereochemistry at the C2 and C3 positions of the bornane skeleton is crucial in defining the molecule's three-dimensional structure and its interactions with other molecules. The inherent rigidity of the bicyclic system significantly influences the facial selectivity of reactions, making the controlled synthesis of specific stereoisomers a key challenge. researchgate.net
Enantioselective Reduction of Camphor (B46023) and Related Precursors
The most direct route to the 2-bornanol core is through the reduction of the carbonyl group of camphor, a readily available chiral starting material. The stereochemical outcome of this reduction, yielding either the endo-isomer (borneol) or the exo-isomer (isoborneol), is highly dependent on the choice of reducing agent.
The bulky gem-dimethyl group at C7 sterically hinders the exo face of the carbonyl, leading most reductions to favor the formation of the endo-alcohol, borneol. For example, reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) typically yield a higher proportion of borneol. Conversely, bulkier hydride reagents, such as Selectride®, can overcome this intrinsic preference and selectively produce the exo-isomer, isoborneol (B83184). The development of catalytic asymmetric reductions provides further opportunities for accessing specific stereoisomers with high enantiopurity. nih.gov
Table 1: Stereoselectivity in the Reduction of Camphor
| Reducing Agent | Predominant Isomer | Approximate Diastereomeric Ratio (endo:exo) |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Borneol (endo) | 85:15 |
| Lithium Aluminum Hydride (LiAlH₄) | Borneol (endo) | >90:10 |
| Selectride® | Isoborneol (exo) | Tunable to favor exo |
Diastereoselective Control in Bornanol Ring Systems
Once the stereochemistry at C2 is established, it profoundly influences the stereochemical outcome of subsequent functionalization at the C3 position. The rigid conformation of the bornane ring system limits the possible trajectories of incoming reagents. researchgate.net
For instance, an endo-hydroxyl group at C2 (as in borneol) will direct incoming electrophiles or reagents to the more accessible exo face of the C3 position. Conversely, an exo-hydroxyl group (as in isoborneol) can sterically shield the exo face, favoring functionalization at the endo C3 position. This inherent diastereocontrol is a fundamental principle in the synthesis of 3-substituted-2-bornanol derivatives.
Regioselective Introduction of the Amine Moiety at C3
Nucleophilic Addition Strategies to Bornane Derivatives
One common approach involves the oxidation of the 2-bornanol to camphor, followed by the formation of an enolate or enamine. This intermediate can then react with an electrophilic nitrogen source, such as an azodicarboxylate, to install the amino group at the C3 position.
Another strategy proceeds via an alkene intermediate. The 2-hydroxyl group can be eliminated to form bornene. Subsequent epoxidation of the double bond followed by ring-opening with a nitrogen nucleophile can lead to the desired 3-amino-2-bornanol. The regioselectivity of the epoxide opening is a critical step in this sequence.
C-H Functionalization Approaches for Direct Amination
Modern synthetic methods, such as C-H functionalization, offer a more direct and atom-economical route for introducing an amine group. researchgate.net These methods aim to directly convert a C-H bond at the C3 position into a C-N bond. cam.ac.uk
This transformation often requires a directing group, which can be the C2-hydroxyl group or a derivative, to guide a transition-metal catalyst (e.g., rhodium or palladium) to the desired C3 position. researchgate.net While still an evolving field, direct C-H amination holds considerable promise for streamlining the synthesis of molecules like 2-Bornanol, 3-(tosylamino)-. nih.govrsc.org
N-Tosylation Protocol Development for the Amine Functionality
The final step in the synthesis is the attachment of the tosyl group to the C3-amine. This is typically achieved by reacting the 3-amino-2-bornanol intermediate with p-toluenesulfonyl chloride (TsCl) in the presence of a base. researchgate.net
The choice of base and solvent is critical for an efficient reaction. Pyridine (B92270) or triethylamine (B128534) are commonly used bases, and the reaction is often carried out in a non-protic solvent like dichloromethane. The steric hindrance around the C3-amino group can slow down the reaction, necessitating careful optimization of reaction conditions such as temperature and reaction time. thieme-connect.comthieme-connect.com In some cases, protecting the C2-hydroxyl group may be necessary to prevent undesired O-tosylation. However, the greater nucleophilicity of the amine often allows for selective N-tosylation. Two-step, one-pot procedures have also been developed for the transformation of 2-amino alcohols to N-tosyl aziridines, which could be adapted for this synthesis. mdpi.com
Table 2: Common Reagents for N-Tosylation
| Reagent | Base | Solvent | Typical Conditions |
|---|---|---|---|
| p-Toluenesulfonyl chloride (TsCl) | Pyridine | Pyridine | 0 °C to room temperature |
| p-Toluenesulfonyl chloride (TsCl) | Triethylamine | Dichloromethane | 0 °C to room temperature |
| p-Toluenesulfonic anhydride (B1165640) (Ts₂O) | DMAP (catalyst), Triethylamine | Dichloromethane | Room temperature |
Optimization of Reaction Conditions and Reagent Selection
The precursor, 3-amino-2-bornanol, can be synthesized from (+)-camphor, a readily available natural product. scirp.orgscirp.org A common route involves the oxidation of camphor to camphorquinone (B77051), followed by the introduction of the amino group and subsequent reduction. scirp.org The choice of reagents and reaction conditions at each stage significantly impacts the stereoselectivity and yield. For instance, the reduction of camphorquinone can lead to different stereoisomers of the amino alcohol. scirp.org
The final step, the selective N-tosylation of 3-amino-2-bornanol, requires careful consideration due to the presence of both a nucleophilic amino group and a hydroxyl group. The inherent difference in nucleophilicity between the amino and hydroxyl groups often allows for selective reaction. researchgate.net The amino group is generally more nucleophilic and will preferentially react with tosyl chloride. researchgate.net
Optimization of the tosylation reaction involves screening various bases, solvents, and reaction temperatures. The choice of base is crucial to deprotonate the amino group, enhancing its nucleophilicity, while minimizing side reactions such as the O-tosylation of the alcohol.
Table 1: Optimization of N-Tosylation of Amino Alcohols
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Potassium Carbonate | Acetonitrile | Not specified | High | mdpi.com |
| 2 | Potassium Hydroxide | Water/Dichloromethane | Not specified | High | mdpi.com |
| 3 | Triethylamine/DMAP | Dichloromethane | Not specified | Not specified | researchgate.net |
| 4 | Sodium Hydride | Tetrahydrofuran (B95107) | Not specified | Not specified | researchgate.net |
This table presents a summary of conditions used for the N-tosylation of various amino alcohols, which can be adapted for 3-amino-2-bornanol.
For sterically hindered amino alcohols, such as the bornane system, stronger bases or longer reaction times might be necessary to achieve high conversion. However, harsh conditions can also promote the formation of byproducts. Therefore, a careful balance of reactivity and selectivity is essential. One-pot procedures, where tosylation and subsequent in-situ cyclization (if applicable for other substrates) are performed, have been developed to improve efficiency. mdpi.comarkat-usa.org
Multi-Step Synthesis Pathways to 2-Bornanol, 3-(tosylamino)-
Convergent and Linear Synthetic Route Design
A linear synthesis involves the sequential transformation of a starting material through a series of intermediates to the final product. chemistnotes.com For 2-Bornanol, 3-(tosylamino)-, a plausible linear route would start from (+)-camphor.
Proposed Linear Synthetic Route:
Oxidation: (+)-Camphor is oxidized to camphorquinone.
Oximation: Camphorquinone is converted to camphorquinone-3-oxime. An improved synthesis for this step avoids toxic selenium reagents and can provide the desired isomer in good yield. tandfonline.com
Reduction: The oxime is reduced to the corresponding 3-amino-2-bornanol. This reduction can be achieved using various reducing agents, and the choice of agent will influence the stereochemical outcome.
Tosylation: The resulting 3-amino-2-bornanol is selectively N-tosylated using tosyl chloride in the presence of a suitable base to yield the final product, 2-Bornanol, 3-(tosylamino)-. wikipedia.org
For 2-Bornanol, 3-(tosylamino)-, a fully convergent approach is less obvious due to the compact bicyclic structure. However, a semi-convergent strategy could be envisioned where a pre-functionalized bornane core is coupled with a tosyl-containing fragment. A more practical application of convergent principles here would be the parallel synthesis of different tosylamino-borneol derivatives by preparing a common amino alcohol intermediate and then reacting it with various sulfonyl chlorides.
Yield Optimization and Scalability Considerations
For the proposed linear synthesis of 2-Bornanol, 3-(tosylamino)-, the reduction of the camphorquinone derivative and the selective N-tosylation are likely to be the most challenging steps in terms of yield and stereocontrol. The reduction of oximes can sometimes lead to a mixture of products, requiring careful purification.
Table 2: Potential Yields for Key Synthetic Steps
| Step | Transformation | Reagents/Conditions | Typical Yield (%) |
| 1 | Camphor to Camphorquinone | SeO2, Acetic Anhydride | ~90% scirp.org |
| 2 | Camphorquinone to Camphorquinone-3-oxime | isoamyl nitrite, HCl | ~77% tandfonline.com |
| 3 | Oxime to Amino Alcohol | Catalytic Hydrogenation or Metal Hydride Reduction | 50-80% (variable) |
| 4 | Amino Alcohol to N-Tosyl Amino Alcohol | TsCl, Base (e.g., K2CO3) | 80-95% mdpi.com |
Note: The yields presented are estimates based on similar transformations found in the literature and may vary for the specific substrate.
Scalability is another important consideration. Reactions that are high-yielding on a small scale may not be practical for large-scale production. For example, chromatographic purification is often not feasible on an industrial scale. Therefore, developing a synthesis that produces the desired product in high purity directly from the reaction mixture is highly desirable. One-pot procedures, where multiple transformations are carried out in the same reaction vessel, can improve scalability by reducing the number of work-up and purification steps. arkat-usa.org
Stereochemical Characterization and Conformational Analysis of 2 Bornanol, 3 Tosylamino
Determination of Absolute Configuration
The unambiguous assignment of the absolute configuration of chiral centers is a fundamental aspect of stereochemical characterization. For a molecule like 2-Bornanol, 3-(tosylamino)-, which possesses multiple stereocenters, several powerful techniques are employed.
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the determination of the absolute configuration of crystalline compounds. warwick.ac.ukcarleton.eduumass.edu This technique provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. carleton.edu For chiral molecules, the strategic use of anomalous dispersion effects, typically with a suitable heavy atom present or by using specific wavelengths of X-rays, allows for the unambiguous determination of the absolute stereochemistry.
In the case of 2-Bornanol, 3-(tosylamino)-, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. warwick.ac.uk The resulting diffraction pattern is collected and analyzed to solve the crystal structure.
While specific crystallographic data for 2-Bornanol, 3-(tosylamino)- is not available, we can consider data from a related bicyclo[2.2.1]heptane derivative to illustrate the type of information obtained. For instance, the crystal structure of a camphor-derived pyrazole (B372694) was confirmed by single-crystal X-ray analysis, which unequivocally established the stereochemistry at a newly formed stereogenic center. mdpi.com A hypothetical table of crystallographic data for 2-Bornanol, 3-(tosylamino)- is presented below to exemplify the expected parameters.
| Parameter | Hypothetical Value |
|---|---|
| Empirical Formula | C17H25NO3S |
| Formula Weight | 323.45 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 14.789 |
| Volume (Å3) | 1864.5 |
| Z | 4 |
| Calculated Density (g/cm3) | 1.150 |
| Flack Parameter | 0.02(3) |
This table is hypothetical and serves to illustrate the typical data obtained from a single-crystal X-ray diffraction experiment.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules in solution. rsc.org
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the molecule can be unambiguously assigned. nih.govrsc.org This technique is particularly useful for molecules that are difficult to crystallize. The study of chiral terpenes like S-(−)-limonene oxide has demonstrated the utility of VCD in concert with theoretical calculations to identify the most stable conformers in solution. nih.govrsc.org
ECD spectroscopy, on the other hand, measures the differential absorption of left and right circularly polarized ultraviolet-visible light. The ECD spectrum is characteristic of the electronic transitions within the molecule and is also highly dependent on its stereochemistry. Similar to VCD, the comparison of experimental and computationally predicted ECD spectra allows for the determination of the absolute configuration. ECD has been successfully applied to the stereochemical analysis of various bicyclo[2.2.1]heptane derivatives. researchgate.net For tosylated amino alcohols, the electronic transitions associated with the tosyl group and other chromophores would give rise to a characteristic ECD spectrum. nih.gov
For 2-Bornanol, 3-(tosylamino)-, one would expect the VCD spectrum to show characteristic bands in the mid-infrared region corresponding to the vibrations of the bornane skeleton, the tosyl group, and the hydroxyl and amino functionalities. The ECD spectrum would be dominated by transitions of the phenyl chromophore in the tosyl group. A hypothetical data table summarizing expected chiroptical data is presented below.
| Technique | Spectral Region (cm-1 or nm) | Hypothetical Key Observables |
|---|---|---|
| VCD | 1800-900 cm-1 | - Strong bisignate couplet for S=O stretches
|
| ECD | 200-300 nm | - Cotton effects corresponding to π-π* transitions of the tosyl group |
This table is hypothetical and illustrates the expected spectral features for 2-Bornanol, 3-(tosylamino)-.
Investigation of Conformational Preferences
The rigid bicyclo[2.2.1]heptane skeleton of 2-Bornanol, 3-(tosylamino)- limits its conformational freedom. However, rotation around the C-N and C-O single bonds, as well as the orientation of the tosyl group, can lead to different conformers.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. auremn.org.br For borneol derivatives, detailed ¹H and ¹³C NMR assignments have been reported. mdpi.comnih.govresearchgate.net Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable for conformational analysis. NOESY experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the relative orientation of different parts of the molecule.
In the case of 2-Bornanol, 3-(tosylamino)-, NOESY correlations would be expected between the protons of the bornane skeleton and the protons of the tosyl group. For example, a NOESY correlation between a proton on the bicyclic ring and the methyl protons of the tosyl group would indicate a specific spatial arrangement. The magnitude of the NOE enhancement can provide quantitative information about interproton distances.
A hypothetical table of key NOESY correlations for a specific conformer of 2-Bornanol, 3-(tosylamino)- is shown below.
| Proton 1 | Proton 2 | Expected NOE | Inferred Proximity |
|---|---|---|---|
| H-2 | Tosyl-CH3 | Weak | Relatively distant |
| H-3 | Tosyl-ortho-H | Medium | Moderate proximity |
| OH | H-2 | Strong | Close proximity |
This table is hypothetical and illustrates the type of data that could be obtained from a NOESY experiment.
Computational chemistry provides a powerful means to explore the conformational landscape of a molecule and to predict the relative energies of different conformers. ucdavis.edunih.gov Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to perform geometry optimizations and frequency calculations for various possible conformers.
For 2-Bornanol, 3-(tosylamino)-, a systematic conformational search would involve rotating the rotatable bonds (e.g., C2-O, C3-N, N-S, and S-Caryl). The energy of each resulting conformer would be calculated to identify the low-energy structures. The Boltzmann distribution can then be used to estimate the relative populations of these conformers at a given temperature. Such computational studies have been successfully applied to understand the conformational preferences of other terpenes. nih.gov
The results from computational modeling can be used to interpret experimental data, such as NMR and VCD spectra. For example, a weighted average of the calculated spectra for the most stable conformers can be compared with the experimental spectrum to validate the conformational model.
Control of Stereochemical Purity
The synthesis of stereochemically pure 2-Bornanol, 3-(tosylamino)- would likely start from a chiral precursor from the "chiral pool," such as (+)-camphor or (-)-borneol. The stereochemical outcome of subsequent reactions would need to be carefully controlled. Diastereoselective reactions, potentially guided by the inherent chirality of the starting material, would be employed to introduce the amino and hydroxyl groups with the desired stereochemistry.
Purification techniques such as chiral chromatography (e.g., HPLC with a chiral stationary phase) would be essential to separate any undesired stereoisomers and to ensure high stereochemical purity of the final product. The enantiomeric excess (ee) and diastereomeric excess (de) would be determined using appropriate analytical methods, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation of stereoisomers. The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and enabling their separation. For compounds like 2-Bornanol, 3-(tosylamino)-, which contains both hydroxyl and tosylamino functional groups, polysaccharide-based CSPs are often effective. These phases, typically derivatives of cellulose (B213188) or amylose, offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that can lead to successful chiral recognition.
While specific studies on the chiral HPLC separation of 2-Bornanol, 3-(tosylamino)- are not extensively documented in publicly available literature, general principles for the separation of related amino alcohol and bicyclic compounds can be applied. The selection of the mobile phase is crucial; a normal-phase mode with hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is a common starting point for polysaccharide-based columns. The addition of a small amount of an amine modifier, such as diethylamine, can be beneficial for improving peak shape and resolution of amine-containing compounds.
A hypothetical separation of the enantiomers of a specific diastereomer of 2-Bornanol, 3-(tosylamino)- could be envisioned using a column such as a Chiralpak AD-H or Chiralcel OD-H. The expected outcome would be two distinct peaks corresponding to the two enantiomers. The efficiency of the separation is typically evaluated by the resolution (Rs) and the separation factor (α).
Table 1: Illustrative Chiral HPLC Separation Parameters for a Diastereomer of 2-Bornanol, 3-(tosylamino)-
| Parameter | Value |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Separation Factor (α) | 1.20 |
| Resolution (Rs) | 1.8 |
Note: This data is illustrative and based on typical separations of analogous compounds. Actual experimental values would need to be determined empirically.
Enantioselective Gas Chromatography (GC)
Enantioselective Gas Chromatography is another powerful technique for the separation of chiral volatile compounds. For a molecule like 2-Bornanol, 3-(tosylamino)-, derivatization is often necessary to increase its volatility and improve chromatographic performance. The hydroxyl and amino groups can be derivatized, for example, by acylation or silylation.
The separation is achieved using a chiral capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The choice of the specific cyclodextrin derivative (e.g., substituted β- or γ-cyclodextrin) is critical and depends on the structure of the analyte. The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase through inclusion phenomena and intermolecular interactions.
The temperature program of the GC oven plays a crucial role in the separation, as it influences both the retention times and the resolution of the enantiomers. A slower temperature ramp can often lead to better separation.
Table 2: Representative Enantioselective GC Conditions for Derivatized 2-Bornanol, 3-(tosylamino)-
| Parameter | Value |
| Derivative | N,O-bis(trifluoroacetyl) |
| Chiral Stationary Phase | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 200 °C at 2 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (Enantiomer 1) | 25.3 min |
| Retention Time (Enantiomer 2) | 26.1 min |
| Separation Factor (α) | 1.03 |
Note: This data is hypothetical and serves as an example. The optimal conditions would require experimental validation.
Mechanistic Investigations of Transformations Involving 2 Bornanol, 3 Tosylamino
Elucidation of Reaction Mechanisms
The elucidation of a reaction mechanism is a systematic process that involves a variety of experimental and computational techniques to understand the step-by-step pathway from reactants to products.
The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.orglibretexts.org A primary KIE is observed when the isotopically labeled atom is directly involved in bond-breaking or bond-making in the rate-determining step of the reaction. libretexts.org For instance, if a reaction involving 2-Bornanol, 3-(tosylamino)- involved the cleavage of the N-H bond of the tosylamino group in the rate-limiting step, one would expect a significant primary KIE (kH/kD > 1) upon replacing the hydrogen with deuterium. libretexts.orgprinceton.edu
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage. libretexts.org These effects are typically smaller and provide information about changes in hybridization or the steric environment of the labeled position during the transition state.
A hypothetical study on a reaction at the C2-hydroxyl group could involve isotopic labeling of the hydrogen on that carbon. A change in the reaction rate would suggest a change in the environment of this C-H bond in the transition state, providing clues about the mechanism.
Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction of 2-Bornanol, 3-(tosylamino)-
| Reaction Type | Isotopic Substitution | Observed kH/kD | Potential Mechanistic Implication |
| Dehydrogenation at C2-OH | H at C2 replaced by D | > 1 (e.g., 2-7) | C-H bond cleavage is part of the rate-determining step. libretexts.org |
| Nucleophilic substitution at C2 | H at C2 replaced by D | ~ 1 | C-H bond is not significantly altered in the transition state. |
| N-H bond cleavage | H on Nitrogen replaced by D | > 1 | N-H bond breaking is rate-limiting. libretexts.org |
This table is illustrative and not based on experimental data for the specific compound.
Identifying transient intermediates and characterizing the structure of the transition state are crucial for understanding a reaction mechanism. novapublishers.com Techniques such as low-temperature NMR or IR spectroscopy can sometimes allow for the direct observation of stable intermediates. Computational chemistry, using methods like Density Functional Theory (DFT), is widely used to model reaction pathways, calculate the energies of intermediates and transition states, and visualize their geometries. novapublishers.com
For reactions involving 2-Bornanol, 3-(tosylamino)-, computational studies could model the transition states of various possible pathways. For example, in a potential rearrangement or cyclization reaction, calculations could help determine whether the reaction proceeds through a concerted pericyclic transition state or a stepwise pathway involving charged intermediates. novapublishers.com
Stereochemical Influence on Reaction Pathways
The rigid, chiral camphor-derived backbone of 2-Bornanol, 3-(tosylamino)- is expected to exert strong stereochemical control over its reactions. scirp.org Such molecules are often used as "chiral auxiliaries," where their inherent chirality directs the formation of a specific stereoisomer in a product. numberanalytics.comwikipedia.orgnumberanalytics.comsigmaaldrich.com The bulky bornane framework can block one face of a reactive center, forcing an incoming reagent to approach from the less hindered side. chemistryschool.net
The relative orientation of the hydroxyl group at C2 and the tosylamino group at C3 (which could be endo or exo) would be critical in dictating the stereochemical outcome of reactions at or near these functional groups.
Intramolecular Interactions and Their Impact on Reactivity
The proximity of the hydroxyl and tosylamino groups in 2-Bornanol, 3-(tosylamino)- allows for the possibility of intramolecular hydrogen bonding. nih.govmdpi.com An intramolecular hydrogen bond can significantly affect the conformation of the molecule, locking it into a more rigid structure. nih.govgoettingen-research-online.denih.gov This can have several consequences for reactivity:
Conformational Restriction: By reducing the number of accessible conformations, an intramolecular hydrogen bond can pre-organize the molecule for a specific reaction, potentially increasing the reaction rate or selectivity. mdpi.com
Altered Acidity/Basicity: A hydrogen bond can alter the pKa of both the donor (hydroxyl group) and the acceptor (the oxygen or nitrogen atoms of the tosylamino group), which can influence reactions where these groups act as acids or bases.
Shielding of Reactive Sites: The hydrogen bond could sterically block access to the involved functional groups, thereby decreasing their reactivity.
Spectroscopic techniques like IR and NMR spectroscopy are typically used to detect the presence and strength of intramolecular hydrogen bonds. nih.gov
Solvent Effects on Reaction Kinetics and Selectivity
The choice of solvent can have a profound impact on the rate and outcome of a reaction. researchgate.netrsc.orgmdpi.com Solvents can influence reactions by:
Stabilizing or destabilizing reactants, transition states, and products: Polar solvents, for example, are effective at stabilizing charged intermediates and polar transition states, which can accelerate reactions that proceed through such species. researchgate.netrsc.org
Participating in the reaction: Solvents can act as nucleophiles or electrophiles, or participate in proton transfer. libretexts.org
Altering solute conformation: The solvent can disrupt or promote intramolecular hydrogen bonds, thereby changing the reactive conformation of the solute. mdpi.com
For a molecule like 2-Bornanol, 3-(tosylamino)-, switching from a nonpolar aprotic solvent (like toluene) to a polar protic solvent (like ethanol) could significantly alter its reactivity. A polar protic solvent could compete for hydrogen bonding with the hydroxyl and tosylamino groups, breaking any intramolecular hydrogen bond and solvating these groups instead. mdpi.com This could, in turn, change the stereochemical course of a reaction or open up new reaction pathways.
Table 2: Predicted Solvent Effects on a Hypothetical Reaction of 2-Bornanol, 3-(tosylamino)-
| Solvent Type | Predicted Effect on Intramolecular H-Bond | Potential Impact on a Polar Reaction |
| Nonpolar Aprotic (e.g., Hexane (B92381), Toluene) | Favors intramolecular H-bond | Slower reaction rate if the transition state is polar. |
| Polar Aprotic (e.g., Acetone, Acetonitrile) | May disrupt intramolecular H-bond | Accelerated reaction rate due to stabilization of polar transition state. mdpi.com |
| Polar Protic (e.g., Ethanol, Water) | Strongly disrupts intramolecular H-bond | May accelerate or decelerate the reaction, depending on the specific mechanism and solvation of reactants vs. transition state. libretexts.org |
This table is illustrative and not based on experimental data for the specific compound.
2 Bornanol, 3 Tosylamino in Asymmetric Catalysis
Design and Synthesis of Chiral Ligands Derived from 2-Bornanol, 3-(tosylamino)-
The design of chiral ligands from the camphor (B46023) backbone is a well-established strategy in asymmetric synthesis. Camphor is an inexpensive, naturally abundant starting material available in both enantiomeric forms, providing access to a wide array of optically active derivatives. The rigid bicyclic structure of the bornane skeleton offers a well-defined stereochemical environment, which is crucial for effective chirality transfer in catalytic processes.
The synthesis of 2-Bornanol, 3-(tosylamino)- would logically proceed from its parent amino alcohol, 3-amino-2-bornanol. The synthesis of related camphor-derived amino alcohols has been reported through various methods. For instance, the synthesis of chiral 1,3- and 1,4-amino alcohols and aminodiols from (+)-camphor has been described, often involving key steps like substrate-controlled diastereoselective alkylation and hydrogenation. One documented route involves the oxidation of (d)-camphor to camphorquinone (B77051), which is then converted to a 3,3-dimethoxy ketal. Nucleophilic addition of a nitrogen-containing group, followed by deprotection and reduction, yields the desired amino alcohol scaffold.
Specifically, the synthesis of cis-endo-3-amino-endo-2-bornanol has been reported for the creation of chiral polymers used in asymmetric synthesis. Following the successful synthesis of the parent amino alcohol, the target compound, 2-Bornanol, 3-(tosylamino)- , can be readily prepared via a standard N-tosylation reaction. This typically involves reacting the amino group with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct.
While this synthetic route is chemically feasible based on fundamental organic reactions and the known synthesis of the precursor, it is important to note that 2-Bornanol, 3-(tosylamino)- itself is not a prominent ligand in the peer-reviewed literature on asymmetric catalysis.
Metal Coordination Studies and Complex Characterization
For a chiral ligand to be effective in metal-catalyzed reactions, it must coordinate to the metal center to form a chiral catalytic complex. Based on analogous systems, a 2-Bornanol, 3-(tosylamino)- ligand would be expected to act as a bidentate ligand. Coordination would likely occur through the oxygen atom of the hydroxyl group and the nitrogen atom of the tosylamide group, forming a stable five-membered chelate ring with the metal ion.
The tosylamide group itself offers multiple potential coordination sites. While coordination via the nitrogen atom is common, interaction through one of the sulfonyl oxygen atoms is also possible, which can influence the geometry and electronic properties of the resulting metal complex. The precise coordination mode can be influenced by the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.
The characterization of such metal complexes is critical to understanding their structure and catalytic potential. Standard analytical techniques would be employed:
X-ray Crystallography: Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the absolute configuration of the metal's chiral environment. Crystal structures of related metal complexes with tosylamide ligands have been reported, confirming their ability to coordinate with various metals. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure of the complex in solution.
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the O-H, N-H, and S=O bonds upon complexation to the metal center. fnasjournals.com
Mass Spectrometry (ESI-MS): Confirms the composition and mass of the ligand and its metal complexes. fnasjournals.com
Ligand Scaffold Modifications for Tunable Properties
The ability to systematically modify a ligand's structure is key to optimizing its performance in a specific catalytic reaction. The steric and electronic properties of the catalyst can be fine-tuned to improve yield and enantioselectivity. For the 2-Bornanol, 3-(tosylamino)- scaffold, several modifications can be envisaged:
Electronic Tuning of the Tosyl Group: The electronic properties of the ligand can be altered by introducing electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -NO₂, -CF₃) substituents onto the phenyl ring of the tosyl group. This would modify the Lewis basicity of the coordinating atoms and influence the electrophilicity of the metal center.
Steric Tuning of the Sulfonamide: Replacing the p-toluenesulfonyl group with other bulky sulfonyl chlorides, such as a mesitylenesulfonyl or a naphthalene-based sulfonyl group, would introduce greater steric hindrance around the metal center. This can be a powerful tool for enhancing enantioselectivity by creating a more defined chiral pocket.
Modification of the N-Substituent: The tosyl group could be replaced entirely with other functionalities to explore different coordination modes and electronic effects. Derivatives of isoborneol (B83184) with morpholino and dimethylamino groups have been used as ligands in asymmetric synthesis. nih.gov
Modification of the Bornane Skeleton: While synthetically more challenging, modifications to the camphor backbone itself could provide another level of tuning, although this is less common than modifying the coordinating side chain.
Application in Enantioselective Metal-Catalyzed Reactions
The ultimate test of a chiral ligand is its efficacy in promoting asymmetric reactions. As direct applications of 2-Bornanol, 3-(tosylamino)- are not well-documented, this section will review the performance of closely related camphor-derived amino alcohol ligands in key enantioselective transformations. The results for these analogous systems suggest the potential catalytic utility of the target compound.
Asymmetric Hydrogenation of Olefins and Ketones
Asymmetric hydrogenation is a powerful tool for producing chiral molecules. While various privileged ligands (e.g., BINAP, PHOX) dominate this field, the use of camphor-derived amino alcohol ligands for this specific application is not widely reported in the literature. Further research would be required to determine if metal complexes of 2-Bornanol, 3-(tosylamino)- could be effective catalysts for these transformations.
Asymmetric C-C Bond Forming Reactions (e.g., Aldol (B89426), Mannich, Allylation)
Carbon-carbon bond forming reactions are fundamental in organic synthesis. Chiral ligands based on amino alcohols have found significant application in this area.
Asymmetric Aldol Reaction: The aldol reaction is a cornerstone of C-C bond formation. Organocatalysis, often employing proline and its derivatives, has been highly successful. nih.gov While not directly using the target compound, these studies highlight the utility of the amino-functionalized chiral scaffolds. Catalytic systems using metal complexes with chiral ligands are also effective. The data below summarizes representative results for aldol-type reactions using catalysts that share structural motifs with the target ligand.
| Catalyst / Ligand | Reaction Type | Substrates | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Quinine-derived primary amine | Direct Aldol | Arylglyoxal + Hydroxyacetone | up to 92 | up to 7:93 | up to 97 (anti) | mdpi.com |
| Cu(II)/Chiral Hydroxamic Acid | Direct Aldol | α-N₃ amide + Trifluoromethyl ketones | N/A | >20:1 | up to 98 | rsc.org |
| (S)-Prolinamide derivatives | Direct Aldol | p-Nitrobenzaldehyde + Acetone | ~65 | N/A | ~50 | nih.gov |
Asymmetric Mannich Reaction: The Mannich reaction is a key method for synthesizing β-amino carbonyl compounds. Various catalytic systems have been developed for its asymmetric variant. researchgate.netnih.gov The table below shows results from different catalytic systems, illustrating the potential for chiral amine-based structures to induce stereoselectivity.
| Catalyst / Ligand | Reaction Type | Substrates | Yield (%) | dr | ee (%) | Reference |
| Cinchonidine-derived squaramide | Mannich/Cyclization | 2-Benzothiazolimine + 2-Isothiocyano-1-indanone | 79 | >20:1 | 91 | mdpi.com |
| (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine (Auxiliary) | Mannich Addition | Imine + Arylethynes | up to 87 | 70:30 | N/A | beilstein-journals.org |
| Copper(II) salts / (-)-Phenylmenthol ester (Auxiliary) | 3-Component Mannich | Diazo ester + Arylborane + Imine | 70-80 | N/A | Good | nih.gov |
Asymmetric Allylation: Enantioselective allylic substitution is a versatile method for creating chiral centers. Palladium catalysts with a wide variety of chiral ligands are commonly used. acs.org While camphor-derived amino alcohols are not the most common ligands for this transformation, related systems show high efficacy.
| Catalyst / Ligand | Reaction Type | Substrates | Yield (%) | ee (%) | Reference |
| Polymer-supported Ti-BINOLate | Ketone Allylation | Various ketones + Allyltributylstannane | Good | up to >99 | nih.gov |
| Pd(OAc)₂ / Bis-sulfoxide + (salen)Cr(III)Cl | Oxidative Allylic Acetoxylation | Terminal Olefins | Good | up to 63 | acs.org |
| Pd(0) / Phosphoramidite Ligand | Allylic Amination | Allylic acetate (B1210297) + Indole | High | up to 95 | nih.gov |
Enantioselective Oxidation and Reduction Processes
Beyond C-C bond formation, chiral catalysts are vital for enantioselective oxidation and reduction reactions.
Enantioselective Oxidation: Camphor-derived chiral auxiliaries and ligands have been successfully employed in stereoselective oxidation reactions. For instance, camphor-derived sulfur ylides have been designed for the highly enantioselective epoxidation of aldehydes. nih.gov In these systems, a hydroxyl group on the ligand scaffold was found to be crucial for controlling stereoselectivity through hydrogen bonding, a feature present in the 2-Bornanol, 3-(tosylamino)- structure.
Enantioselective Reduction: Chiral auxiliaries derived from camphor have been used to direct the diastereoselective reduction of ketones. For example, camphor-based aminodiols have been used as ligands in the diethylzinc (B1219324) reduction of benzaldehyde, albeit with moderate enantioselectivity. scirp.org This demonstrates the principle of using such scaffolds to control the facial selectivity of a reduction process.
No Publicly Available Research Found on the Organocatalytic Potential of 2-Bornanol, 3-(tosylamino)-
Despite a comprehensive search of scientific literature and chemical databases, no information was found regarding the organocatalytic potential of the specific chemical compound 2-Bornanol, 3-(tosylamino)- . Searches for its use in asymmetric catalysis, particularly as a chiral Brønsted acid/base catalyst or in studies of non-covalent interactions for asymmetric induction, yielded no relevant results.
The investigation included broad searches for related chemical structures, such as chiral amino alcohols bearing a tosylamide group and derivatives of camphor containing a tosylamino moiety. These extended queries also failed to identify any published research or data pertaining to the catalytic activity of 2-Bornanol, 3-(tosylamino)-.
This lack of information prevents the creation of a scientifically accurate article based on the provided outline. The requested sections on Chiral Brønsted Acid/Base Catalysis (5.3.1) and Non-Covalent Interactions in Asymmetric Inductions (5.3.2) for this specific compound cannot be substantiated with any existing research findings.
It is possible that the compound name is referenced incorrectly, or that it represents a novel or proprietary catalyst not yet described in publicly accessible scientific literature. Therefore, no data tables or detailed research findings on its organocatalytic applications can be provided at this time.
Derivatization Strategies and Synthetic Transformations of 2 Bornanol, 3 Tosylamino
Modification of the Hydroxyl Group at C2
The secondary alcohol at the C2 position of the bornane ring is a prime site for chemical modification, allowing for the introduction of new functionalities through esterification, etherification, and oxidation.
Esterification and Etherification for Further Functionality
The hydroxyl group of 2-bornanol, 3-(tosylamino)- can be readily converted into esters and ethers to alter the molecule's steric and electronic properties or to install groups for subsequent reactions.
Esterification is a common transformation for bornanol derivatives. gla.ac.uk This reaction is typically achieved by treating the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct. Alternatively, Fischer-Speier esterification conditions, which involve reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, can be employed. nih.gov For instance, benzoate (B1203000) esters of related 3-substituted-2-bornanol compounds have been synthesized, highlighting the feasibility of this modification. ontosight.ai These esterification reactions provide access to a wide range of derivatives with varied functional groups.
Etherification , while less commonly reported for this specific substrate, can be accomplished using standard methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding ether. These modifications can be used to introduce reporter groups or to protect the hydroxyl group during subsequent synthetic steps.
| Transformation | Reagents and Conditions | Product Type | Potential Utility |
|---|---|---|---|
| Esterification (Acylation) | Acyl chloride (R-COCl), Pyridine, CH₂Cl₂ | C2-Ester | Introduction of functional handles, modification of biological activity. |
| Esterification (Fischer-Speier) | Carboxylic acid (R-COOH), H₂SO₄ (cat.), Toluene (B28343), reflux | C2-Ester | Greener approach for ester synthesis. nih.gov |
| Etherification (Williamson) | 1. NaH, THF; 2. Alkyl halide (R-X) | C2-Ether | Protection of the hydroxyl group, introduction of linker arms. |
Oxidation to Bornanone Derivatives
The secondary alcohol at the C2 position can be oxidized to the corresponding ketone, yielding a 3-(tosylamino)-2-bornanone derivative. This transformation is fundamental in the chemistry of bornane scaffolds, with the oxidation of the parent compound, borneol, to camphor (B46023) being a classic example. scirp.org A variety of oxidizing agents can be utilized for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups.
Common methods include Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane (DMP), which are known for their mild conditions and high yields. More classical methods using chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), are also effective. The resulting bornanone derivative opens up further synthetic possibilities, such as reactions at the α-carbon or conversion of the ketone to other functional groups. For example, the synthesis of camphorquinone-3-oxime from camphor demonstrates the reactivity of the bornane ketone system. tandfonline.com
| Oxidation Method | Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Low temperature (-78 °C), CH₂Cl₂ | Mild conditions, avoids heavy metals. |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | Mild, high-yielding, but reagent can be explosive. |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | Room temperature, CH₂Cl₂ | Standard method for primary and secondary alcohols. |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 0 °C to room temperature | Strongly acidic and harsh conditions. |
Chemical Transformations of the Tosylamino Group
The N-tosyl group serves both as a protecting group for the amine and as an activatable handle for further functionalization.
Deprotection and Further Amine Functionalization (e.g., Amide Formation, Alkylation)
The removal of the tosyl (Ts) group is a key step to unmask the primary amine at the C3 position, which can then be subjected to a wide array of functionalization reactions. Several methods are available for N-detosylation, though the conditions can be harsh. mdpi.org A common and effective method involves the use of cesium carbonate in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF) at elevated temperatures. researchgate.net Another approach uses strong acid, such as methanesulfonic acid in a mixture of trifluoroacetic acid (TFA) and thioanisole. nih.gov
Once the free amine, 3-amino-2-bornanol, is obtained, it can be readily functionalized.
Amide Formation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives.
Alkylation: Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) can introduce alkyl groups. Direct N-alkylation with alkyl halides is also possible, though over-alkylation can be a competing side reaction.
These transformations are crucial for building more complex molecules and for creating libraries of compounds for screening purposes, such as in the development of chiral ligands or biologically active agents. researchgate.netacs.org
| Deprotection Reagent/System | Conditions | Reference |
|---|---|---|
| Cesium Carbonate (Cs₂CO₃) | MeOH/THF, reflux | researchgate.net |
| Methanesulfonic acid (MeSO₃H) | TFA, Thioanisole, room temp. | nih.gov |
| Magnesium, Methanol | Sonication, reflux | General method for sulfonamide cleavage. |
Metalation and Cross-Coupling Reactions at the Aromatic Ring
While not extensively documented for this specific molecule, the tosyl group's aromatic ring is, in principle, susceptible to electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Ortho-lithiation (directed by the sulfonamide) followed by quenching with an electrophile could introduce substituents at the positions ortho to the sulfonyl group on the toluene ring. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, could potentially be used if a halogenated version of the tosyl group were employed (e.g., a bromo- or iodo-substituted benzenesulfonyl group instead of the tosyl group). These advanced methods would allow for significant structural diversification by modifying the sulfonamide's aromatic portion.
Remote Functionalization of the Bornane Skeleton
The rigid, cage-like structure of the bornane skeleton is generally composed of unactivated C-H bonds, making remote functionalization challenging. researchgate.net Most synthetic strategies rely on derivatizing the existing functional groups. However, modern synthetic methods are increasingly capable of C-H activation.
Hypothetically, remote functionalization could be achieved through radical-mediated processes. For instance, a Hofmann-Löffler-Freytag-type reaction could be envisioned. This would involve converting the tosylamino group to an N-haloamine, which could then undergo photolytic or thermal initiation to generate a nitrogen-centered radical. This radical could then abstract a hydrogen atom from a sterically accessible position on the bornane ring (e.g., at C5 or C6) in an intramolecular 1,5- or 1,6-hydrogen atom transfer, leading to a carbon-centered radical that could be trapped by a halogen. Subsequent nucleophilic substitution would install a new functional group at a remote position. Such strategies, while speculative for this exact substrate, represent a frontier in the functionalization of complex aliphatic scaffolds.
C-H Activation and Late-Stage Functionalization
The selective functionalization of unactivated C-H bonds is a powerful tool in modern organic synthesis, allowing for the direct introduction of new functionalities into complex molecules. escholarship.orgnih.gov This approach, often termed late-stage functionalization, is particularly valuable for modifying natural product scaffolds and their derivatives. nih.gov In the context of 2-Bornanol, 3-(tosylamino)-, the bornane skeleton presents several C-H bonds that could potentially be targeted for activation.
Drawing parallels from studies on camphor and other bornane derivatives, palladium-catalyzed C-H activation represents a promising strategy. nih.gov For instance, the use of Pd(II) catalysts has been shown to be effective in the C-H functionalization of various drug molecules and their derivatives, highlighting the broad applicability of this methodology. nih.gov The directing-group ability of the tosylamino group or the hydroxyl group could influence the regioselectivity of such transformations. The nitrogen atom of the tosylamino group, in particular, could coordinate to a transition metal catalyst, directing the C-H activation to a specific position.
Research on related systems has demonstrated the feasibility of introducing a variety of functional groups, including aryl, alkyl, and heteroatomic substituents, via C-H activation. beilstein-journals.org The specific conditions for these transformations, such as the choice of catalyst, oxidant, and solvent, would need to be empirically determined for 2-Bornanol, 3-(tosylamino)-.
Table 1: Potential C-H Functionalization Reactions Applicable to 2-Bornanol, 3-(tosylamino)- (Based on Analogous Systems)
| Reaction Type | Catalyst/Reagents | Potential Product | Reference |
| Arylation | Pd(OAc)₂, Ligand, Ar-X | Aryl-substituted bornane derivative | beilstein-journals.org |
| Olefination | Rh(III) catalyst, Alkene | Alkenyl-substituted bornane derivative | mdpi.com |
| Borylation | Ir catalyst, B₂pin₂ | Borylated bornane derivative | nih.gov |
It is important to note that the steric hindrance imposed by the bulky bornane framework could significantly impact the feasibility and outcome of these reactions. researchgate.net The inherent stereochemistry of the starting material would also play a crucial role in the stereochemical outcome of any new chiral centers formed during functionalization.
Skeletal Rearrangement Studies
The rigid bicyclic system of bornane derivatives is known to undergo various skeletal rearrangements, often under acidic or solvolytic conditions. The presence of the tosylamino and hydroxyl groups in 2-Bornanol, 3-(tosylamino)- introduces additional possibilities for rearrangement cascades.
A pertinent example from the literature is the study of sigmatropic rearrangements of 3-(N-tosylamino)allylic alcohols. nih.gov Although the bornane system is saturated, the principles of neighboring group participation and the influence of the tosylamino group on rearrangement pathways are highly relevant. The tosyl group is an excellent leaving group, and its departure could initiate a carbocationic rearrangement.
For instance, treatment of 2-Bornanol, 3-(tosylamino)- with a Lewis acid or a strong protic acid could lead to the formation of a carbocation at C-2. This could then trigger a Wagner-Meerwein type rearrangement, a characteristic reaction of the bornane skeleton, leading to a rearranged carbocyclic core. The tosylamino group at C-3 could participate in this process, potentially leading to the formation of nitrogen-containing heterocyclic structures fused to the bornane framework.
Furthermore, the interaction between the hydroxyl and tosylamino groups could lead to unique rearrangement pathways. For example, intramolecular cyclization followed by rearrangement could yield novel heterocyclic scaffolds. The stereochemical relationship between the hydroxyl and tosylamino groups (endo/exo) would be a critical determinant of the feasibility and stereochemical outcome of such rearrangements.
Table 2: Potential Skeletal Rearrangements for 2-Bornanol, 3-(tosylamino)-
| Reaction Type | Conditions | Potential Product | Reference |
| Wagner-Meerwein Rearrangement | Acidic conditions | Rearranged bornane skeleton | researchgate.net |
| Neighboring Group Participation | Solvolysis | Rearranged and/or cyclized products | nih.gov |
| Pinacol-type Rearrangement | Acidic conditions | Ketone with rearranged skeleton | researchgate.net |
The exploration of these derivatization strategies, while currently based on analogous systems, opens up avenues for the synthesis of novel and structurally diverse molecules based on the 2-Bornanol, 3-(tosylamino)- scaffold. Empirical studies are necessary to validate these potential transformations and to fully elucidate the reactivity of this intriguing molecule.
Theoretical and Computational Studies on 2 Bornanol, 3 Tosylamino
Quantum Chemical Calculations of Electronic Structure and Reactivity
There is a notable absence of published research detailing quantum chemical calculations on 2-Bornanol, 3-(tosylamino)-. Such studies are crucial for understanding the fundamental electronic properties of a molecule.
Frontier Molecular Orbital Analysis
No specific data from frontier molecular orbital (FMO) analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap for 2-Bornanol, 3-(tosylamino)-, has been reported. This information is vital for predicting the compound's reactivity, kinetic stability, and electronic transitions.
Charge Distribution and Electrostatic Potential Maps
Detailed analyses of the charge distribution and electrostatic potential maps for 2-Bornanol, 3-(tosylamino)- are not available. These computational tools are instrumental in identifying electrophilic and nucleophilic sites within a molecule, thereby offering insights into its intermolecular interactions and reaction mechanisms.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
There is no evidence of molecular dynamics (MD) simulations having been performed on 2-Bornanol, 3-(tosylamino)-. MD studies would be invaluable for understanding how the compound behaves in different solvent environments and for exploring its conformational landscape and dynamic stability over time.
Prediction of Spectroscopic Signatures (NMR, IR, Mass Spectra)
While experimental mass spectra have been discussed in the literature, a comprehensive set of predicted spectroscopic signatures derived from computational methods is not available.
| Spectroscopic Method | Predicted Data Availability |
| NMR (¹H, ¹³C) | Not Available |
| IR | Not Available |
| Mass Spectra | Limited theoretical fragmentation predictions may be inferred from experimental studies, but detailed computational mass spectra predictions are not published. |
In Silico Design of Novel Derivatives and Catalytic Systems
Research focusing on the in silico design of new derivatives of 2-Bornanol, 3-(tosylamino)- or its application in novel catalytic systems has not been identified. Such computational studies would be essential for exploring the potential of this compound in various chemical applications and for rationally designing new molecules with enhanced properties.
Advanced Analytical Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of 2-Bornanol, 3-(tosylamino)-. By analyzing the behavior of atomic nuclei in a strong magnetic field, NMR provides detailed information about the chemical environment of each proton and carbon atom.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for an unambiguous assignment of all signals and for confirming the covalent structure of the molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the tosyl group (typically in the 7.0-8.0 ppm range), the protons of the rigid bicyclic bornanol skeleton, the methyl groups of the bornanol and tosyl moieties, and the protons associated with the hydroxyl (-OH) and amino (-NH) groups. The coupling patterns (splitting) between adjacent protons would provide critical information about their spatial relationships.
¹³C NMR: The carbon NMR spectrum would reveal a signal for each unique carbon atom in the molecule. Based on the structure (C₁₇H₂₅NO₃S), 17 distinct carbon signals would be anticipated, assuming no accidental overlap. The chemical shifts would differentiate between aromatic carbons, aliphatic carbons in the bornanol framework, and the methyl carbons.
Correlation SpectroscopY (COSY): This 2D experiment identifies protons that are spin-spin coupled, typically through two or three bonds. rsc.org Cross-peaks in the COSY spectrum would map out the entire proton network within the bornanol framework, confirming the connectivity of the CH and CH₂ groups.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). hmdb.ca This is crucial for definitively assigning the carbon signals based on their attached, and often more easily assigned, protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds. rsc.org This technique is invaluable for connecting different fragments of the molecule. For 2-Bornanol, 3-(tosylamino)-, HMBC would show correlations between the tosyl group's aromatic protons and the sulfonamide carbon, as well as critical correlations between the proton on the sulfonamide nitrogen (N-H) and the carbons of the bornanol skeleton, thus confirming the point of attachment.
Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is essential for determining the stereochemistry of the molecule, for instance, by showing spatial proximity between specific protons on the bornanol skeleton and confirming the relative orientation of the hydroxyl and tosylamino substituents.
Table 8.1: Predicted ¹H and ¹³C NMR Data Assignments for 2-Bornanol, 3-(tosylamino)- Note: This table represents predicted chemical shifts and correlations based on the known structure. Actual experimental values may vary.
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
|---|---|---|---|---|
| Tosyl-CH₃ | ~21 | ~2.4 | Tosyl-Ar-C | Tosyl-Ar-H (ortho) |
| Tosyl-Ar-C (ortho) | ~127 | ~7.8 (d) | Tosyl-C(ipso), Tosyl-C(meta) | Tosyl-CH₃ |
| Tosyl-Ar-C (meta) | ~130 | ~7.4 (d) | Tosyl-C(ipso), Tosyl-C(ortho) | - |
| Tosyl-C(ipso) | ~143 | - | - | - |
| Tosyl-C(para) | ~135 | - | - | - |
| Bornanol-C2 | ~60 | ~3.5 (m) | Bornanol-C3, Bornanol-C1 | H on C3, H on C1 |
| Bornanol-C3 | ~55 | ~3.8 (m) | Bornanol-C2, Bornanol-C4, C(ipso) of Tosyl | H on C2, H on C4 |
| Bornanol-C(OH) | ~78 | - | - | - |
| Bornanol-CH₃ | ~10-20 | ~0.8-1.2 (s) | Other Bornanol carbons | Other Bornanol protons |
| -NH | - | Variable | Bornanol-C2, Bornanol-C3 | H on C2, H on C3 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula.
For 2-Bornanol, 3-(tosylamino)-, the theoretical exact mass can be calculated from its molecular formula, C₁₇H₂₅NO₃S. Using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S), the calculated monoisotopic mass is 323.1555 Da. nih.gov An experimental HRMS measurement, often using electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, would be expected to yield a value that matches this theoretical mass to within a few parts per million (ppm), providing unambiguous confirmation of the elemental formula. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can further corroborate the structure, for example, by showing the loss of the tosyl group (C₇H₇SO₂) or other characteristic fragments.
Table 8.2: HRMS Data for 2-Bornanol, 3-(tosylamino)-
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₅NO₃S | PubChem |
| Theoretical Exact Mass | 323.15551483 Da | nih.gov |
| Expected Adduct [M+H]⁺ | 324.16279 Da | Calculated |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its environment.
For 2-Bornanol, 3-(tosylamino)-, the IR spectrum would be expected to show characteristic absorption bands for:
O-H stretch: A broad band around 3500-3200 cm⁻¹ from the alcohol group.
N-H stretch: A moderate band around 3300 cm⁻¹ from the sulfonamide.
C-H stretches: Sharp bands just below 3000 cm⁻¹ for aliphatic C-H and just above 3000 cm⁻¹ for aromatic C-H.
S=O stretches: Two strong bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric), which are characteristic of the sulfonamide group.
C=C stretch: Bands in the 1600-1450 cm⁻¹ region corresponding to the aromatic ring of the tosyl group.
Raman spectroscopy would provide complementary information, often being more sensitive to the symmetric vibrations and the non-polar bonds of the carbon skeleton.
Table 8.3: Predicted Characteristic Vibrational Frequencies for 2-Bornanol, 3-(tosylamino)-
| Functional Group | Bond Vibration | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Alcohol | O-H stretch | 3500 - 3200 (broad) |
| Sulfonamide | N-H stretch | ~3300 (moderate) |
| Aromatic C-H | C-H stretch | 3100 - 3000 (sharp) |
| Aliphatic C-H | C-H stretch | 3000 - 2850 (sharp) |
| Sulfonamide | S=O asymmetric stretch | 1350 - 1300 (strong) |
| Sulfonamide | S=O symmetric stretch | 1170 - 1150 (strong) |
| Aromatic Ring | C=C stretch | 1600 - 1450 (variable) |
Hyphenated Chromatographic Techniques (GC-MS, LC-MS/MS) for Purity and Mixture Analysis
Hyphenated techniques, which couple a separation method (chromatography) with a detection method (mass spectrometry), are standard for assessing the purity of a compound and analyzing complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. While the high molecular weight and polarity of 2-Bornanol, 3-(tosylamino)- might require derivatization to increase volatility, GC-MS could be used for purity analysis. A pure sample would appear as a single peak in the chromatogram at a specific retention time. The mass spectrometer would detect the molecular ion and its fragmentation pattern, serving as a confirmation of the compound's identity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred method for non-volatile or thermally sensitive compounds like this one. hmdb.ca The compound would first be separated from any impurities on a liquid chromatography column (e.g., a C18 column). The eluent is then introduced into the mass spectrometer. A pure sample will show a single chromatographic peak. The mass spectrometer can be set to monitor the specific m/z of the protonated molecule ([M+H]⁺ at 324.1628), a technique known as selected ion monitoring (SIM), which provides high selectivity and sensitivity. Further analysis using MS/MS would involve selecting this parent ion, fragmenting it, and analyzing the resulting daughter ions to provide an additional layer of structural confirmation. molbase.com This makes LC-MS/MS a powerful tool for both qualitative identification and quantitative purity assessment.
Emerging Research Directions and Future Prospects for 2 Bornanol, 3 Tosylamino
Biocatalytic Approaches for Synthesis and Derivatization
The synthesis of enantiomerically pure amino alcohols is a significant focus in modern organic chemistry, with biocatalysis emerging as a powerful and sustainable tool. Enzymes, with their inherent stereoselectivity, offer an attractive alternative to traditional chemical methods for the synthesis and modification of chiral compounds like 2-Bornanol, 3-(tosylamino)-.
Future research may focus on the use of enzymes for the kinetic resolution of racemic mixtures of 2-Bornanol, 3-(tosylamino)- or its precursors. Lipases, for instance, are widely used for the enantioselective acylation of alcohols, which could potentially be applied to separate enantiomers of this compound. Similarly, aminotransferases could be explored for the stereoselective amination of a suitable bornanone precursor to introduce the amino group at the C3 position with high enantiomeric excess.
Furthermore, biocatalysis could be employed for the derivatization of the 2-Bornanol, 3-(tosylamino)- scaffold. For example, oxidoreductases could be used to selectively oxidize the hydroxyl group, providing access to the corresponding ketone, a valuable intermediate for further functionalization. The application of biocatalysis in these synthetic and derivatization pathways would not only enhance the efficiency and stereoselectivity of the processes but also align with the principles of green chemistry by reducing the reliance on harsh reagents and protecting groups.
Application in Supramolecular Chemistry and Molecular Recognition
The rigid bornane skeleton of 2-Bornanol, 3-(tosylamino)- makes it an excellent scaffold for applications in supramolecular chemistry and molecular recognition. The defined spatial orientation of the hydroxyl and tosylamino groups can be exploited to create specific binding sites for guest molecules. Camphor (B46023) derivatives, in general, have been studied for their ability to form chiral capsules and act as components in self-assembling systems. acs.org
The hydrogen bond donor and acceptor capabilities of the hydroxyl and tosylamino moieties can facilitate the formation of well-defined supramolecular assemblies through intermolecular hydrogen bonding. These assemblies could range from simple dimers to more complex, ordered structures in the solid state. The inherent chirality of the molecule is expected to translate into the formation of chiral supramolecular structures, which could have applications in enantioselective sensing or separation.
Moreover, 2-Bornanol, 3-(tosylamino)- could serve as a chiral host molecule for the recognition of specific guest molecules. The tosyl group offers a site for potential π-π stacking interactions, in addition to the hydrogen bonding capabilities. By modifying the tosyl group or the bornane framework, it may be possible to tune the binding affinity and selectivity for a variety of guests, including chiral analytes.
Development of Chiral Stationary Phases for Chromatographic Separations
The demand for effective methods to separate enantiomers has driven the development of a wide array of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). The structural features of 2-Bornanol, 3-(tosylamino)- make it a promising candidate for use as a chiral selector in the preparation of novel CSPs.
The compound can be covalently bonded to a solid support, such as silica (B1680970) gel, to create a CSP. The chiral recognition mechanism of such a CSP would likely involve a combination of interactions, including hydrogen bonding with the hydroxyl and tosylamino groups, dipole-dipole interactions, and steric repulsion arising from the rigid bornane backbone. The presence of both a hydrogen bond donor (OH and NH) and acceptor (O=S=O) in a stereochemically defined arrangement is a key feature for effective chiral recognition.
Research in this area would involve the synthesis of the CSP and its evaluation for the separation of a broad range of racemic compounds. The performance of a CSP based on 2-Bornanol, 3-(tosylamino)- could be compared with existing commercial CSPs to assess its efficacy and potential for commercialization. The versatility of such a CSP could be further enhanced by derivatizing the hydroxyl or amino group to introduce additional interaction sites.
Potential as a Building Block in Complex Molecular Architectures
Chiral building blocks are essential for the asymmetric synthesis of complex molecules, including natural products and pharmaceuticals. The rigid, stereochemically rich structure of 2-Bornanol, 3-(tosylamino)- makes it a valuable chiral starting material for the synthesis of more elaborate molecular architectures.
The bifunctional nature of the molecule allows for selective reactions at either the hydroxyl or the tosylamino group. For instance, the hydroxyl group can be used as a nucleophile in various coupling reactions, while the tosylamino group can be deprotected to reveal a primary amine for further elaboration. The rigid bornane scaffold can serve to control the stereochemical outcome of subsequent reactions, acting as a chiral auxiliary. Camphor and its derivatives have a long history of being used as effective chiral auxiliaries in a variety of asymmetric transformations. researchgate.net
Q & A
Q. What statistical approaches are appropriate for analyzing catalytic efficiency in 3-(tosylamino)-2-bornanol synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
